3-Isoxazol-4-YL-propionic acid

Description

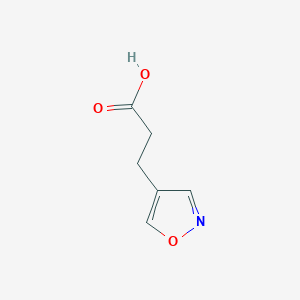

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2-oxazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXIJTDOCXJNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40629714 | |

| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141501-27-1 | |

| Record name | 3-(1,2-Oxazol-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40629714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,2-oxazol-4-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-isoxazol-4-yl-propionic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Isoxazol-4-yl-propionic Acid

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. As a substituted heterocyclic compound, it incorporates the isoxazole scaffold, a key pharmacophore in numerous clinically relevant molecules.[1][2][3][4][5] This document will explore the synthesis of the isoxazole ring, methods for the introduction of the propionic acid side chain, and the predicted physicochemical and spectroscopic properties of the title compound. Furthermore, it will delve into the potential utility of this compound as a building block in medicinal chemistry, drawing parallels with existing isoxazole-containing therapeutics.

Introduction to the Isoxazole Moiety

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its contribution to favorable pharmacokinetic profiles.[1] The isoxazole ring is present in a wide array of approved drugs, demonstrating its versatility across different therapeutic areas, including anti-inflammatory, antibacterial, and anticancer agents.[4][5][6] Its unique electronic properties and metabolic stability make it an attractive scaffold for the design of novel bioactive compounds.

Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic |

| Molecular Formula | C6H7NO3 |

| Molecular Weight | 141.13 g/mol [7] |

| CAS Number | 141501-27-1[8] |

| Appearance | Expected to be a crystalline solid at room temperature. |

| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group. |

| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, similar to other short-chain carboxylic acids.[9] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methodologies for isoxazole ring formation and side-chain manipulation.

Isoxazole Ring Synthesis

The construction of the isoxazole ring is a well-documented process in organic chemistry. Two primary retrosynthetic disconnections are most common:

-

[3+2] Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[6][10][11] For a 4-substituted isoxazole, a propiolate ester derivative can be used as the alkyne component.

-

Condensation with Hydroxylamine: The reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine is a classical and robust method for isoxazole synthesis.[11][12]

The following diagram illustrates a plausible synthetic pathway based on the [3+2] cycloaddition approach.

Caption: Plausible synthetic routes to this compound.

Introduction of the Propionic Acid Side Chain

Several strategies can be employed to install the 3-propionic acid moiety at the 4-position of the isoxazole ring:

-

From a 4-formylisoxazole: A common intermediate, 4-formylisoxazole, can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to generate an acrylate ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield the desired product.

-

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions on a 4-halo-isoxazole with a suitable three-carbon building block could also be a viable approach.[13]

Reactivity of this compound

The reactivity of this molecule is dictated by its two main functional groups:

-

Carboxylic Acid: This group will undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. This provides a handle for conjugation to other molecules of interest.

-

Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.[14] The N-O bond is the weakest point in the ring and can be cleaved, which can be a useful synthetic transformation.[11][14]

Spectroscopic Characterization (Predicted)

The identity and purity of this compound would be confirmed using standard spectroscopic techniques.

| Technique | Predicted Key Signals |

| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two triplets corresponding to the -CH2-CH2- protons of the propionic acid side chain (around 2.5-3.0 ppm).- A singlet for the C5-proton of the isoxazole ring (around 8.5-9.0 ppm).- A singlet for the C3-proton of the isoxazole ring (around 8.0-8.5 ppm). |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).- Signals for the two methylene carbons of the side chain.- Signals for the three carbons of the isoxazole ring. Quaternary carbons of the isoxazole ring are typically observed between 161-169 ppm.[15] |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretching vibrations from the isoxazole ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C6H7NO3). |

Potential Applications in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][5] The propionic acid side chain is also a common feature in many drugs, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, such as ibuprofen and naproxen.[16]

The combination of these two pharmacophores in this compound makes it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group provides a convenient point for derivatization to create libraries of amides, esters, and other analogs for structure-activity relationship (SAR) studies.

Caption: Relationship between structure and potential bioactivity.

Experimental Protocols

Illustrative Synthesis of a 4-Substituted Isoxazole Derivative

The following is a general procedure for the synthesis of a 3,4,5-trisubstituted isoxazole via electrophilic cyclization, which can be adapted for the synthesis of precursors to this compound.[13]

Step 1: Synthesis of the 2-Alkyn-1-one

-

To a solution of an appropriate acid chloride in a suitable solvent (e.g., THF), add a terminal acetylene.

-

Add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, drying, and concentrating in vacuo.

-

Purify the resulting ynone by column chromatography.

Step 2: Formation of the O-Methyl Oxime

-

Dissolve the ynone from Step 1 in methanol.

-

Add methoxylamine hydrochloride and a weak base (e.g., pyridine).

-

Stir the mixture at room temperature until the ynone is consumed.

-

Remove the solvent and purify the O-methyl oxime by chromatography.

Step 3: ICl-Induced Cyclization to form the 4-Iodoisoxazole

-

Dissolve the O-methyl oxime in a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C.

-

Add a solution of iodine monochloride (ICl) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with aqueous sodium thiosulfate.

-

Extract the product, dry the organic layer, and purify by column chromatography to yield the 4-iodoisoxazole.

This 4-iodoisoxazole can then be used in subsequent cross-coupling reactions to introduce the propionic acid side chain or a precursor to it.

Conclusion

This compound is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established synthetic routes, and its structure combines two important pharmacophores. The presence of the carboxylic acid handle allows for straightforward derivatization, making it an ideal scaffold for the construction of compound libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

- Bohrium. (n.d.). The recent progress of isoxazole in medicinal chemistry.

- The synthetic and therapeutic expedition of isoxazole and its analogs. (n.d.). PMC.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). ResearchGate.

- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (n.d.). PubMed.

- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.). ResearchGate.

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Construction of Isoxazole ring: An Overview. (2024). ResearchGate.

- Isoxazole. (n.d.). Wikipedia.

- synthesis of isoxazoles. (2019). YouTube.

- The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). PMC - NIH.

- Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. (n.d.). PrepChem.com.

- 2-Amino-3-(3-(carboxymethoxy)-5-methylisoxazol-4-yl)propionic acid. (n.d.). PubChem.

- The modification of acetate and propionate side chains during the biosynthesis of haem and chlorophylls: mechanistic and stereochemical studies. (n.d.). PubMed.

- Physical data of substituted isoxazole derivatives (4a-4h). (n.d.). ResearchGate.

- New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. (2024). MDPI.

- The possible mechanism for synthesis of substituted isoxazoles (4a–4h). (n.d.). ResearchGate.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). ResearchGate.

- Propionic acid. (n.d.). Wikipedia.

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). NIH.

- The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. (n.d.). PMC - PubMed Central.

- Propanoic Acid Formula, Structure & Properties. (n.d.). Study.com.

- Propionic Acid | CH3CH2COOH. (n.d.). PubChem.

Sources

- 1. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 98140-73-9|3-(Isoxazol-5-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 8. This compound | 141501-27-1 [chemicalbook.com]

- 9. Propionic acid - Wikipedia [en.wikipedia.org]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Isoxazole - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of 3-Isoxazol-4-yl-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of scientifically vetted methodologies for the synthesis of 3-isoxazol-4-yl-propionic acid, a valuable building block in medicinal chemistry and drug development. Recognizing the importance of this scaffold, this document details two primary strategic approaches, commencing from readily accessible isoxazole precursors. Each proposed synthetic route is substantiated with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and visual aids to facilitate comprehension and practical implementation. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these procedures. All protocols are grounded in authoritative, citable literature to ensure scientific integrity and reproducibility.

Introduction

The isoxazole moiety is a privileged scaffold in medicinal chemistry, present in a range of pharmaceuticals. The introduction of a propionic acid side chain at the 4-position of the isoxazole ring yields this compound, a molecule with significant potential for further elaboration in drug discovery programs. The carboxylic acid functionality provides a handle for amide bond formation, esterification, and other key transformations, enabling the exploration of structure-activity relationships. This guide presents two robust synthetic pathways to this target molecule, designed to be both efficient and scalable.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, as illustrated below. Both strategies leverage commercially available or readily synthesized isoxazole-4-core structures.

-

Route A employs a homologation strategy, specifically the Arndt-Eistert reaction, to extend the carbon chain of isoxazole-4-carboxylic acid by one methylene group.

-

Route B focuses on building the propionic acid side chain from isoxazole-4-carbaldehyde via an α,β-unsaturated intermediate, which is subsequently reduced.

Synthesis of Key Isoxazole Starting Materials

The successful execution of either synthetic route hinges on the availability of key starting materials: isoxazole-4-carboxylic acid and isoxazole-4-carbaldehyde.

Synthesis of Isoxazole-4-carboxylic Acid

A reliable method for the synthesis of isoxazole-4-carboxylic acid derivatives is through the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles.[1][2] This approach offers good yields and regioselectivity. A high-regioselectivity synthesis is also reported starting from 3-substituted-3-oxopropionate, which undergoes cyclization with hydroxylamine, followed by a series of transformations to yield the desired 3-substituted-4-isoxazole carboxylic acid.[3]

Synthesis of Isoxazole-4-carbaldehyde

Isoxazole-4-carbaldehyde is a versatile intermediate.[4] It can be synthesized through various methods, including the condensation of aldehydes with primary nitro compounds and cycloaddition reactions.[5] One-pot Knoevenagel condensation in an aqueous phase also provides an efficient route to this aldehyde.[5]

Route A: Synthesis via Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic and effective method for the one-carbon homologation of carboxylic acids.[2][6][7] This multi-step process involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to a ketene. The ketene is subsequently trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.

Experimental Protocol: Arndt-Eistert Homologation

Step 1: Formation of Isoxazole-4-carbonyl Chloride

-

To a solution of isoxazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Causality: The conversion to the more reactive acid chloride is necessary to facilitate the subsequent reaction with diazomethane.[6] Oxalyl chloride is a common and effective reagent for this transformation.

Step 2: Formation of the α-Diazoketone

-

Dissolve the crude isoxazole-4-carbonyl chloride in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with gentle stirring. Caution: Diazomethane is toxic and explosive.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the α-diazoketone.

Causality: Diazomethane acts as a nucleophile, attacking the carbonyl carbon of the acid chloride, followed by elimination of HCl to form the diazoketone.[8] An excess of diazomethane is used to drive the reaction to completion and to neutralize the HCl generated.[8]

Step 3 & 4: Wolff Rearrangement and Hydrolysis

-

To a solution of the α-diazoketone in a mixture of dioxane and water, add silver(I) oxide (0.1 eq) as a catalyst.

-

Heat the mixture to 50-70 °C with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture and filter through a pad of celite to remove the silver catalyst.

-

Acidify the filtrate with dilute HCl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Causality: The silver(I) oxide catalyzes the Wolff rearrangement, which involves the loss of nitrogen gas and a 1,2-migration to form a ketene intermediate.[9] This ketene is then trapped by water to yield the final carboxylic acid.[6]

| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |

| Acid Chloride Formation | SOCl₂ or (COCl)₂, cat. DMF, DCM, 0°C to RT | >90% | Use of fresh, anhydrous solvents is crucial. |

| Diazoketone Formation | CH₂N₂ in ether, 0°C to RT | 70-90% | Extreme caution required with diazomethane. |

| Wolff Rearrangement | Ag₂O, dioxane/H₂O, heat | 60-80% | Other catalysts like silver benzoate can be used. |

Table 1: Summary of reaction conditions and typical yields for the Arndt-Eistert homologation.

Route B: Synthesis via Side-Chain Construction

This route begins with isoxazole-4-carbaldehyde and constructs the propionic acid side chain through a two-step process: a carbon-carbon bond-forming reaction to create an α,β-unsaturated intermediate, followed by reduction of the double bond.

Experimental Protocol: Knoevenagel Condensation and Reduction

Step 1: Knoevenagel Condensation

-

In a round-bottom flask, dissolve isoxazole-4-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction by TLC.

-

Cool the mixture and pour it into a mixture of crushed ice and concentrated HCl.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

The crude 3-(isoxazol-4-yl)acrylic acid can be purified by recrystallization.

Causality: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10][11] Pyridine serves as the solvent and a basic catalyst, while piperidine is a more potent basic catalyst that facilitates the initial deprotonation of malonic acid.[3] The Doebner modification of the Knoevenagel condensation uses pyridine and a catalytic amount of piperidine, which often leads to concomitant decarboxylation of the initially formed dicarboxylic acid.[10]

Step 2: Reduction of the α,β-Unsaturated Acid

-

Dissolve the 3-(isoxazol-4-yl)acrylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the product by column chromatography or recrystallization.

Causality: Catalytic hydrogenation is a standard and efficient method for the reduction of carbon-carbon double bonds.[12][13] Palladium on carbon is a widely used and effective catalyst for this transformation.[12]

| Reaction Step | Reagents and Conditions | Typical Yield | Key Considerations |

| Knoevenagel Condensation | Malonic acid, pyridine, cat. piperidine, reflux | 70-90% | Ensure complete decarboxylation. |

| Catalytic Hydrogenation | H₂, 10% Pd/C, ethanol or ethyl acetate, RT | >90% | Ensure the catalyst is properly handled and filtered. |

Table 2: Summary of reaction conditions and typical yields for the side-chain construction route.

Conclusion

This technical guide has detailed two robust and scientifically sound synthetic routes to this compound. Route A, via Arndt-Eistert homologation, offers a direct method for chain extension from the corresponding carboxylic acid, while Route B provides a flexible approach to construct the side chain from the aldehyde. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The provided protocols, grounded in established chemical principles and supported by literature citations, are intended to serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

- Khrustalev, V. N., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577.

- Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen um ein CH2-Glied. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.

- Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis.

- Chem-Station. (2014). Arndt-Eistert Synthesis.

- Wikipedia. (n.d.). Arndt–Eistert reaction.

- NROChemistry. (n.d.). Arndt-Eistert Homologation: Mechanism & Examples.

- Shafqat, S. S., et al. (2014). Synthesis of Arylidene Propanedioic Acids by Knoevenagel Condensation for use in Ceramic Sols. Asian Journal of Chemistry, 26(23), 8031-8034.

- RSC Publishing. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes.

- Organic Chemistry Portal. (n.d.). 1,4-Reduction of α,β-unsaturated compounds.

- MDPI. (2020). Hydrogenation of α,β-Unsaturated Carbonyl Compounds over Covalently Heterogenized Ru(II) Diphosphine Complexes on AlPO4-Sepiolite Supports.

- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.

- PubMed. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. Archiv der Pharmazie, 355(7), e2100467.

- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5641.

- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.

Sources

- 1. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy Isoxazole-4-carbaldehyde | 65373-53-7 [smolecule.com]

- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]

- 7. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper( i )/N-heterocyclic carbene complexes - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09853K [pubs.rsc.org]

- 10. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Isoxazol-4-yl-propionic Acid and its Derivatives for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 3-isoxazol-4-yl-propionic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, physicochemical characteristics, and explore the therapeutic potential of its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Introduction: The Scientific Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a variety of clinically approved drugs and investigational compounds.[1][2][3][4] Its utility stems from its unique electronic properties and its ability to serve as a versatile pharmacophore, engaging in various biological interactions. The incorporation of an isoxazole moiety can enhance physicochemical properties, metabolic stability, and target-binding affinity of a molecule.[3]

Similarly, the aryl propionic acid motif is a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), with well-established efficacy in modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5] The conjugation of these two pharmacophores in this compound presents a compelling strategy for the development of novel therapeutic agents with potentially multifaceted biological activities.

This guide will explore the synthesis of the core molecule, discuss the rationale for the design of its derivatives, and outline potential therapeutic applications based on the known biological activities of related isoxazole and propionic acid compounds.

Synthesis and Physicochemical Properties of this compound

The synthesis of this compound can be approached through several established methods for isoxazole ring formation. A common and effective strategy involves the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1] A plausible synthetic route is outlined below.

Diagram: Proposed Synthesis of this compound

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following is a generalized, representative protocol for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of the Nitrile Oxide Precursor

-

To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oxime intermediate.

Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

-

Dissolve the oxime intermediate in a chlorinated solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), and stir at room temperature.

-

After formation of the chloro-oxime, add a terminal alkyne (e.g., ethyl pent-4-ynoate) to the reaction mixture.

-

Slowly add a base, such as triethylamine, to facilitate the in situ generation of the nitrile oxide and subsequent cycloaddition.

-

Stir the reaction at room temperature overnight.

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the crude isoxazole derivative.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude ethyl ester in a mixture of ethanol and aqueous sodium hydroxide.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction to room temperature and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter the solid, wash with cold water, and dry to obtain this compound.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₆H₇NO₃ |

| Molecular Weight | 141.12 g/mol |

| LogP | 0.5 - 1.5 |

| pKa (Carboxylic Acid) | 4.0 - 5.0 |

| Appearance | White to off-white solid |

Key Derivatives and Structure-Activity Relationships (SAR)

The core structure of this compound offers multiple points for chemical modification to explore structure-activity relationships and optimize for specific biological targets.

Diagram: Key Positions for Derivatization

Caption: Potential sites for chemical modification on the this compound scaffold.

-

R1 (Isoxazole C3 Position): Substitution at this position can influence the electronic properties of the isoxazole ring and provide additional interaction points with the target protein.

-

R2 (Isoxazole C5 Position): Modifications here can impact steric hindrance and lipophilicity, affecting cell permeability and target engagement.

-

R3 (Propionic Acid Chain): Alterations to the propionic acid chain, such as alpha-methylation, can introduce a chiral center, which is often crucial for biological activity in aryl propionic acids.

-

R4 (Carboxylic Acid): The carboxylic acid group is a key hydrogen bond donor and acceptor. It can be converted to esters, amides, or other bioisosteres to modulate pharmacokinetic properties and reduce potential gastrointestinal side effects associated with free carboxylic acids.[5]

Biological Significance and Potential Mechanisms of Action

The combination of the isoxazole and propionic acid moieties suggests several potential avenues for therapeutic intervention.

Anti-inflammatory Activity

The most direct hypothesis for the biological activity of this compound derivatives is the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[5]

Diagram: COX Inhibition Pathway

Caption: Simplified schematic of the cyclooxygenase (COX) pathway and the potential inhibitory action of this compound derivatives.

Causality in Experimental Design: When screening for anti-inflammatory activity, it is crucial to perform assays for both COX-1 and COX-2 inhibition to determine the selectivity profile of the compounds. A higher selectivity for COX-2 is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.

Anticancer and Antimicrobial Potential

Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[3][4] The mechanism of action in these contexts is often multifaceted and can involve the inhibition of various enzymes or signaling pathways crucial for cancer cell proliferation or microbial survival.

Self-Validating Protocols: For anticancer screening, a tiered approach is recommended. Initial in vitro cytotoxicity assays against a panel of cancer cell lines should be followed by more specific mechanistic studies, such as cell cycle analysis, apoptosis assays, and target-based enzymatic assays, to validate the initial findings.

Therapeutic Potential and Future Research Directions

The unique hybrid structure of this compound and its derivatives positions them as promising candidates for the development of novel therapeutics. The primary areas of therapeutic interest include:

-

Selective COX-2 Inhibitors: For the treatment of inflammatory disorders with an improved gastrointestinal safety profile.

-

Dual-Target Inhibitors: By modifying the substituents, it may be possible to design compounds that inhibit both COX and other inflammatory targets, such as 5-lipoxygenase (5-LOX), leading to a broader anti-inflammatory effect.

-

Anticancer Agents: Further exploration of the anticancer properties of isoxazole-containing compounds could lead to the discovery of novel oncology drug candidates.

-

Antimicrobial Agents: The isoxazole scaffold can be further functionalized to develop new classes of antibiotics or antifungals.

Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships.

References

- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). National Center for Biotechnology Information.

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Frontiers in Chemistry.

- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.

- Mastering Isoxazole Synthesis: A Guide for Novel Drug Development. (2025). Papaws.com.

- SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. (2021). Chemistry & Chemical Technology.

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). IJCRT.org.

- Synthesis of 2-[3-(4-Chlorobenzoyl)isoxazol-5-yl]propionic acid. (n.d.). PrepChem.com.

- Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Semantic Scholar.

Sources

An In-Depth Technical Guide to the Characterization of 3-Isoxazol-4-yl-propionic Acid Solubility in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery assays to final formulation and in vivo performance.[1] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine and interpret the solubility profile of 3-isoxazol-4-yl-propionic acid, a heterocyclic carboxylic acid of interest. By integrating theoretical principles with robust, field-proven experimental protocols, this document outlines a self-validating workflow for generating high-quality, reliable solubility data across a range of relevant organic solvents.

Theoretical & Physicochemical Foundations

A deep understanding of a molecule's solubility begins not in the flask, but with a thorough analysis of its intrinsic properties.[2] These foundational characteristics govern the intermolecular forces at play between the solute (this compound) and the solvent.

Molecular Structure and Inherent Properties

The structure of this compound contains two key functional regions that define its potential for solvent interaction:

-

The Carboxylic Acid Moiety (-COOH): This is a highly polar group capable of acting as both a strong hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[3] Its presence strongly suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents.

-

The Isoxazole Ring: This five-membered aromatic heterocycle contains both nitrogen and oxygen atoms, contributing to the molecule's overall polarity and providing sites for dipole-dipole interactions. The isoxazole nucleus is a well-established pharmacophore in medicinal chemistry, valued for its diverse biological activities.[4][5][6]

-

The Propionic Acid Linker: A short, flexible three-carbon chain that provides a non-polar hydrocarbon character, albeit a minor one in the context of the overall structure.

Based on this structure, the molecule is predicted to be a polar, acidic compound with a balance of hydrophilic and lipophilic character.

Prerequisite Physicochemical Characterization

Before commencing solubility experiments, a baseline characterization of the solid compound is mandatory for data integrity and reproducibility.[7] The ability of a compound to dissolve is fundamentally linked to its solid-state properties.[8]

-

Purity: Must be assessed via techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure solubility is not influenced by impurities.

-

Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of the same compound can exhibit significantly different solubilities. Powder X-ray Diffraction (PXRD) is essential to identify the crystalline form, while Differential Scanning Calorimetry (DSC) can determine the melting point and identify phase transitions.

-

Acidity Constant (pKa): The pKa of the carboxylic acid group dictates the pH at which the molecule is ionized.[2] Ionization dramatically increases aqueous solubility but also influences interactions in polar organic solvents. Potentiometric titration is the standard method for pKa determination.

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) measures the distribution of the neutral molecule between an immiscible organic (n-octanol) and aqueous phase, indicating its lipophilicity. The distribution coefficient (LogD) measures this at a specific pH (e.g., 7.4), accounting for both neutral and ionized species.[1] These values are critical for predicting solubility in non-polar versus polar environments.

Experimental Design for Solubility Profiling

A systematic approach to solvent selection and experimental methodology is crucial for building a comprehensive solubility profile.

Strategic Solvent Selection

Solvents should be chosen to represent a wide range of polarities and chemical classes, allowing for a thorough interrogation of the solute-solvent interactions.

| Solvent Class | Example Solvents | Primary Interaction Type |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole |

| Esters | Ethyl Acetate | Dipole-Dipole, H-Bond Acceptor |

| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole |

| Aromatic | Toluene | π-π Stacking, van der Waals |

| Aliphatic | n-Hexane, Heptane | van der Waals (Dispersion) |

Overall Experimental Workflow

The process of characterizing solubility follows a logical progression from initial material characterization to the generation of a final, interpreted data set.

Caption: High-level workflow for solubility characterization.

Methodology 1: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with its solid form and is considered the "true" solubility.[9] The Shake-Flask method is the gold-standard for its determination.[10][11]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg, accurately weighed) to a known volume of the selected organic solvent (e.g., 1-2 mL) in a glass vial. The presence of undissolved solid must be visible.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using an orbital shaker or rotator for a sufficient period to reach equilibrium. A minimum of 24 hours is standard, with a 48-hour time point recommended to confirm equilibrium has been reached.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid. This is critically important and can be achieved by:

-

Centrifugation at high speed.

-

Filtration using a chemically-inert syringe filter (e.g., PTFE).

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical system) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated HPLC-UV or UPLC-MS method.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the result in mg/mL and/or mmol/L.

Caption: Workflow for the Shake-Flask solubility protocol.

Methodology 2: Kinetic (High-Throughput) Solubility

Kinetic solubility is a measure of a compound's ability to stay in solution after being rapidly diluted from a high-concentration DMSO stock. It often overestimates thermodynamic solubility but is invaluable for rapid screening in early drug discovery.[13][14]

Protocol: Plate-Based Kinetic Solubility Assay

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).

-

Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler, rapidly dispense a small volume of the DMSO stock solution into the solvent-containing wells to achieve the target final concentration (the final DMSO concentration should be kept low, typically 1-2%).[15]

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).[15]

-

Precipitation Measurement: Determine the amount of precipitation using an indirect method:

-

Nephelometry/Turbidimetry: Measure the light scattering caused by insoluble particles. An increase in signal relative to a blank indicates precipitation.[16]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the thermodynamic solubility experiments should be tabulated to provide a clear overview of the compound's behavior.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mmol/L) |

| Methanol | Polar Protic | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 4.3 | [Experimental Value] | [Calculated Value] |

| Acetone | Polar Aprotic | 5.1 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | Ester | 4.4 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Chlorinated | 3.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Aromatic | 2.4 | [Experimental Value] | [Calculated Value] |

| n-Hexane | Aliphatic | 0.1 | [Experimental Value] | [Calculated Value] |

Interpreting the Solubility Profile

The tabulated data allows for a structure-activity relationship analysis of solubility:

-

High Solubility in Polar Protic Solvents (e.g., Methanol): This would be the expected outcome and is driven by strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's carboxylic acid.

-

Moderate to High Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Good solubility in these solvents would be attributed to favorable dipole-dipole interactions.

-

Low Solubility in Non-Polar Solvents (e.g., Toluene, Hexane): The compound's overall polarity makes it energetically unfavorable to break the solvent-solvent van der Waals forces to dissolve, confirming the "like dissolves like" principle.[3] The energy required to break the solute's crystal lattice is not sufficiently compensated by solute-solvent interactions.

Conclusion

The solubility of this compound in organic solvents is not a single value but a comprehensive profile that reflects its molecular structure. Determining this profile requires a rigorous, multi-faceted approach. By first establishing a foundation of key physicochemical properties and then applying robust, validated experimental protocols such as the shake-flask method, researchers can generate reliable and reproducible data. This information is paramount for guiding decisions in medicinal chemistry, process development, and formulation science, ultimately enabling the successful advancement of promising molecules.

References

- AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm Website. URL: https://www.axispharm.com/technical-resources/kinetic-solubility-assays-protocol/

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine Website. URL: https://enamine.net/services/adme-t-screening/phys-chem-properties/shake-flask-aqueous-solubility-assay

- CUTM Courseware. Physico-chemical properties in relation to biological action. CUTM Website. URL: https://cutm.ac.

- Unacademy. Physicochemical Properties Of Drugs. Unacademy Website. URL: https://unacademy.com/content/neet-pg-remedial-biology/physicochemical-properties-of-drugs/

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. URL: https://www.dissolutiontech.com/issues/201211/dt201211_a01

- Pharmaguideline. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding. Pharmaguideline Website. URL: https://www.pharmaguideline.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). Thermodynamic solubility. PCBIS Website. URL: https://pcbis.unistra.fr/en/plateforme/departement-adme-tox/solubilite-thermodynamique

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io Website. URL: https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solu-e6nvw9d71gmk/v1

- The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry. RSC Website. URL: https://pubs.rsc.org/en/content/ebook/978-1-78801-623-2/978-1-78801-623-2-chapter-1

- Halo Labs. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs Website. URL: https://www.halolabs.com/application-note/high-throughput-measurement-of-compound-solubility-and-physical-form-with-bmi

- Pharma Excipients. High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients Website. URL: https://www.pharmaexcipients.com/news/high-throughput-analysis-of-aqueous-drug-solubility/

- ChemRxiv. High-throughput solubility determination for data-driven materials design and discovery in redox flow battery research. ChemRxiv Preprint. URL: https://chemrxiv.org/engage/chemrxiv/article-details/649293121876380638548a80

- Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. URL: https://www.ingentaconnect.com/content/apl/epj/2018/00000045/00000002/art00008

- National Center for Biotechnology Information. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. NCBI Bookshelf. URL: https://www.ncbi.nlm.nih.gov/books/NBK233497/

- Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences Journal. URL: https://pharmacypub.com/article/10.34172/ps.2024.93

- National Center for Biotechnology Information. The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5564119/

- National Center for Biotechnology Information. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10654060/

- Journal of Pharmaceutical Research International. A review of isoxazole biological activity and present synthetic techniques. Journal Website. URL: https://journaljpri.com/index.php/JPRI/article/view/31102

- National Center for Biotechnology Information. Advances in isoxazole chemistry and their role in drug discovery. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10947702/

- MDPI. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. MDPI Website. URL: https://www.mdpi.com/1422-0067/20/19/4785

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical Properties Of Drugs [unacademy.com]

- 8. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. enamine.net [enamine.net]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. waters.com [waters.com]

The Isoxazole Nucleus: A Historical and Synthetic Odyssey in Drug Discovery

A Technical Guide for Researchers and Medicinal Chemists

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its journey from a laboratory curiosity in the early 20th century to a privileged scaffold in modern pharmaceuticals is a testament to the enduring power of synthetic innovation and the intricate dance between chemical structure and biological function. This in-depth guide provides a comprehensive exploration of the discovery and history of isoxazole derivatives, charting a course from their initial synthesis to their contemporary applications in drug development. We will delve into the foundational synthetic methodologies, trace the evolution of their therapeutic relevance, and illuminate the causal relationships that have cemented the isoxazole core as a critical pharmacophore. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable heterocyclic system.

The Dawn of Isoxazole Chemistry: From Propargyl Aldehyde to a Novel Heterocycle

The story of isoxazole begins in 1903 with the pioneering work of German chemist Ludwig Claisen. His synthesis of the parent isoxazole ring marked the first entry into this now-vast chemical space.[1] Claisen's initial method involved the oximation of propargylaldehyde acetal, a reaction that, while historically significant, laid the groundwork for more versatile synthetic approaches to come.[1] For many years following its discovery, the isoxazole ring remained largely an academic curiosity. However, the mid-20th century witnessed a surge of interest as chemists began to explore its unique electronic properties and reactivity.

A pivotal contribution to the expansion of isoxazole chemistry came from the studies of Quilico between 1930 and 1946, which focused on the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds.[2] This work on 1,3-dipolar cycloaddition reactions would prove to be a cornerstone for the synthesis of a vast array of isoxazole derivatives.

The Synthetic Toolkit: Building the Isoxazole Core

The versatility of the isoxazole ring in medicinal chemistry is intrinsically linked to the diverse and efficient synthetic methods developed for its construction.[3][4] These methods allow for precise control over substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity.

The Cornerstone: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene stands as one of the most powerful and widely employed methods for constructing the isoxazole ring.[5][6] This reaction is highly valued for its high degree of regioselectivity and mild reaction conditions.[7]

-

Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from aldoximes through oxidation or from hydroximoyl chlorides via dehydrohalogenation.

-

Reaction with Alkynes: The reaction of a nitrile oxide with a terminal alkyne generally yields a 3,5-disubstituted isoxazole.[1]

-

Reaction with Alkenes: Cycloaddition with an alkene leads to the formation of an isoxazoline, the partially saturated analog of isoxazole, which can then be oxidized to the aromatic isoxazole.

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 3-Isoxazol-4-yl-propionic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 3-isoxazol-4-yl-propionic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document furnishes a detailed analysis based on predictive methodologies and comparative data from analogous chemical structures. The guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis, offering insights into the structural characterization of this and similar isoxazole-containing compounds. We will delve into predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, alongside a plausible synthetic route and detailed experimental protocols.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, this compound, presents a unique scaffold combining the isoxazole heterocycle with a propionic acid side chain. This combination of a biologically active heterocycle with a carboxylic acid moiety suggests potential applications as a bioactive molecule or as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.

Accurate structural elucidation through spectroscopic methods is paramount for the successful synthesis, characterization, and application of such novel chemical entities. This guide aims to bridge the current information gap by providing a robust, prediction-based spectroscopic profile of this compound.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is characterized by a propionic acid group attached to the C4 position of an isoxazole ring. This arrangement dictates the expected spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established principles of chemical shifts and spin-spin coupling, supplemented by data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons and the propionic acid chain protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-3 (Isoxazole) | 8.5 - 8.7 | Singlet (s) | - | Deshielded due to the adjacent nitrogen and the aromatic nature of the ring. |

| H-5 (Isoxazole) | 8.2 - 8.4 | Singlet (s) | - | Deshielded due to the adjacent oxygen and the aromatic ring current. |

| -CH₂- (α to COOH) | 2.8 - 3.0 | Triplet (t) | 7-8 | Deshielded by the carboxylic acid group. |

| -CH₂- (β to COOH) | 2.6 - 2.8 | Triplet (t) | 7-8 | Coupled to the α-methylene protons. |

| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | - | Highly deshielded and often broad due to hydrogen bonding and exchange. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-3 (Isoxazole) | 150 - 155 | Deshielded due to attachment to nitrogen. |

| C-4 (Isoxazole) | 105 - 110 | Shielded relative to C3 and C5, but deshielded by the substituent. |

| C-5 (Isoxazole) | 155 - 160 | Deshielded due to attachment to oxygen. |

| -CH₂- (α to COOH) | 30 - 35 | |

| -CH₂- (β to COOH) | 20 - 25 | |

| -COOH | 175 - 180 | Characteristic chemical shift for a carboxylic acid carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

-

Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da).

-

Cleavage of the propionic acid chain: Fragmentation at the Cα-Cβ bond.

-

Ring cleavage of the isoxazole moiety: The isoxazole ring can undergo characteristic cleavage patterns.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic Absorption Bands

The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H stretch (Carboxylic acid) | 2500-3300 | Broad | Very broad due to hydrogen bonding. |

| C-H stretch (Aromatic/Alkane) | 2850-3100 | Medium-Weak | Overlaps with the O-H stretch. |

| C=O stretch (Carboxylic acid) | 1700-1725 | Strong | Characteristic carbonyl absorption. |

| C=N stretch (Isoxazole) | 1600-1650 | Medium | |

| C=C stretch (Isoxazole) | 1450-1550 | Medium | |

| C-O stretch (Isoxazole/Carboxylic acid) | 1200-1300 | Medium |

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

Caption: A proposed synthetic route for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate

-

To a solution of propargyl alcohol in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

-

Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the desired isoxazole intermediate.

Step 2: Bromination of the Hydroxymethyl Group

-

Dissolve the ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate in a suitable solvent (e.g., dichloromethane).

-

Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product. Purify by column chromatography.

Step 3: Malonic Ester Synthesis

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add diethyl malonate dropwise to the sodium ethoxide solution.

-

Add the 4-(bromomethyl)isoxazole intermediate to the reaction mixture and reflux for several hours.

-

After cooling, perform an aqueous workup and purify the resulting diethyl 2-(isoxazol-4-ylmethyl)malonate.

Step 4: Hydrolysis and Decarboxylation

-

Hydrolyze the diester by refluxing with a strong base (e.g., sodium hydroxide) in an aqueous/alcoholic solution.

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the diacid.

-

Heat the diacid to induce decarboxylation, yielding the final product, this compound.

-

Purify the final product by recrystallization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, MS, and IR data, derived from established chemical principles and analysis of analogous structures, offer a valuable resource for the identification and structural confirmation of this compound. The proposed synthetic pathway and experimental protocol provide a practical framework for its preparation in a laboratory setting. It is the author's intent that this guide will facilitate further research into the chemical and biological properties of this and related isoxazole derivatives, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

- Note: As this guide is based on predictive data, direct literature citations for the spectroscopic data of the target molecule are not available.

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Li, J.J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

-

Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

-

SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

A Strategic Guide to Unlocking the Therapeutic Potential of 3-Isoxazol-4-yl-propionic Acid

Foreword

In the landscape of medicinal chemistry, the isoxazole ring stands as a "privileged scaffold," a recurring structural motif found in numerous FDA-approved drugs due to its favorable metabolic stability and versatile binding capabilities.[1][2][3][4] When this heterocyclic core is coupled with a propionic acid side chain—a pharmacophore famously associated with the non-steroidal anti-inflammatory drug (NSAID) class[5][6][7]—the resultant molecule, 3-isoxazol-4-yl-propionic acid, emerges as a compound of significant, yet largely uncharted, therapeutic interest. This guide is designed not as a rigid protocol, but as a dynamic strategic roadmap for drug discovery professionals. We will dissect the molecule's inherent chemical logic to propose and rationalize high-priority research avenues, complete with actionable experimental workflows, thereby building a comprehensive program for its systematic investigation from hit identification to lead optimization.

Foundational Analysis: Intrinsic Properties and Therapeutic Clues

A molecule's structure is the blueprint for its biological function. The combination of the electron-rich isoxazole ring and the ionizable propionic acid group provides clear, logical starting points for hypothesis-driven research.

-

The Isoxazole Core: This five-membered aromatic heterocycle is not merely a structural placeholder. Its nitrogen and oxygen atoms serve as key hydrogen bond acceptors, while the ring itself can engage in π-π stacking and other non-covalent interactions within a protein binding site. Its presence is a hallmark of drugs with diverse activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3]

-

The Propionic Acid Moiety: This functional group is the cornerstone of an entire class of NSAIDs.[5][6] Its terminal carboxylic acid (pKa ≈ 4-5) is typically ionized at physiological pH, allowing it to form strong ionic bonds (salt bridges) with positively charged amino acid residues like arginine or lysine in an enzyme's active site. This interaction is critical for the activity of drugs like ibuprofen and naproxen.

These structural features inform our initial predictions of the compound's drug-like properties, summarized below.

Table 1: Predicted Physicochemical Profile of this compound

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~155.1 g/mol | Well within the limits of Lipinski's Rule of Five, favoring good absorption and distribution. |

| cLogP | ~1.2 | Suggests a balanced lipophilicity, crucial for both aqueous solubility and cell membrane permeability. |

| pKa | ~4.5 | The compound will be predominantly negatively charged at physiological pH 7.4, influencing target binding and distribution. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary donor. |

| Hydrogen Bond Acceptors | 3 | Two on the carboxylate and one on the isoxazole nitrogen, providing multiple points for target interaction. |

High-Priority Research Avenues: From Hypothesis to Validation

Based on the foundational analysis, we can logically prioritize several therapeutic areas for investigation. The most compelling starting point is inflammation, given the structural analogy to profen-class NSAIDs.

Primary Hypothesis: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Rationale: The aryl propionic acid structure is the archetypal scaffold for COX-1 and COX-2 inhibitors.[5][6][8] These enzymes are central to the inflammatory cascade, converting arachidonic acid into prostaglandins. Inhibition of these enzymes is a clinically validated mechanism for analgesia and anti-inflammatory action.[7]

Hypothesis: this compound functions as a competitive inhibitor of COX-1 and/or COX-2, reducing prostaglandin synthesis and thereby exerting anti-inflammatory and analgesic effects.

Experimental Workflow for COX Inhibition Profiling

Caption: A systematic workflow for evaluating the anti-inflammatory and analgesic potential.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

-

Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), and a commercial COX inhibitor screening kit. A known COX-2 inhibitor (e.g., Celecoxib) will be used as a positive control.

-

Assay Preparation: Prepare a dilution series of this compound in assay buffer (e.g., 1 nM to 100 µM).

-

Enzyme Incubation: In a 96-well microplate, add the COX-2 enzyme, the fluorometric probe, and the test compound at various concentrations. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

-

Signal Detection: Immediately begin monitoring the fluorescence increase using a microplate reader (e.g., Ex/Em = 535/587 nm) over a 10-minute period.

-

Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data against vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Secondary Hypothesis: Antimicrobial Activity

Rationale: The isoxazole scaffold is present in several antimicrobial agents (e.g., sulfamethoxazole, isoxazolyl penicillins).[1] Its unique electronic and structural properties can disrupt bacterial cell wall synthesis, folate synthesis, or other essential microbial pathways.[9]

Hypothesis: this compound possesses inhibitory activity against clinically relevant bacterial and/or fungal strains.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

-

Strain Selection: Utilize a panel of clinically relevant microorganisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Adjust the turbidity of an overnight culture of each microorganism to a 0.5 McFarland standard and dilute to the final working concentration. Inoculate each well of the microplate with the microbial suspension.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) should be run in parallel.

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Strategic Advancement: Structure-Activity Relationship (SAR) and Lead Optimization

A positive result in any primary screen is not an endpoint, but the beginning of a lead optimization campaign. The goal is to systematically modify the hit molecule to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Logical Framework for SAR Exploration

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. pharmacy180.com [pharmacy180.com]

- 8. researchgate.net [researchgate.net]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Methodological & Application

Synthesis of 3-Isoxazol-4-yl-propionic Acid: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 3-isoxazol-4-yl-propionic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a robust, multi-step synthetic pathway commencing from commercially available starting materials. The chosen strategy involves the initial construction of the isoxazole-4-carboxylate core, followed by functional group manipulations to build the desired propionic acid side chain. Each step is detailed with procedural specifics, mechanistic insights, and safety considerations, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

The isoxazole moiety is a prominent scaffold in a variety of pharmacologically active compounds, valued for its role as a bioisostere and its ability to participate in hydrogen bonding.[1] this compound, in particular, represents a valuable building block for the synthesis of more complex molecules. This guide details a logical and field-proven synthetic sequence, designed to provide reliable access to this target compound.

Our synthetic approach is a five-step sequence that leverages classic and high-yielding organic transformations:

-

Formation of the Isoxazole Core: Synthesis of ethyl isoxazole-4-carboxylate from a β-ketoester equivalent and hydroxylamine.

-